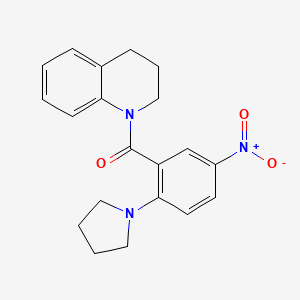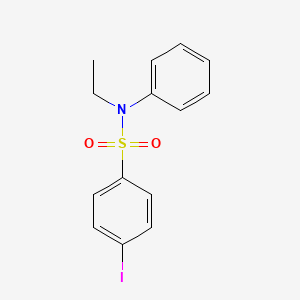
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
描述
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone is a complex organic compound featuring a unique structure that combines a nitrobenzoyl group with a tetrahydroquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Techniques like chromatography and recrystallization are often employed to purify the final product .
化学反应分析
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl ring, leading to different substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: Researchers explore its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It finds applications in developing new materials and chemical processes.
作用机制
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl and tetrahydroquinoline moieties may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and exhibit similar biological activities.
Nitrobenzoyl derivatives: These compounds contain the nitrobenzoyl group and are known for their redox properties.
Tetrahydroquinoline derivatives: These compounds have the tetrahydroquinoline core and are studied for their pharmacological potential.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its individual components .
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(22-13-5-7-15-6-1-2-8-18(15)22)17-14-16(23(25)26)9-10-19(17)21-11-3-4-12-21/h1-2,6,8-10,14H,3-5,7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYQRGTYIWCPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4231511.png)
![4-(benzyloxy)-N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4231517.png)
![N-(3-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4231524.png)

![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231548.png)
![5-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE](/img/structure/B4231550.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4231557.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![ethyl 1-[2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate](/img/structure/B4231582.png)
![2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)

![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4231602.png)
